molecular formula C19H19BrN2O2 B8491988 5-(Benzyloxy)-6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

5-(Benzyloxy)-6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B8491988
M. Wt: 387.3 g/mol
InChI Key: SKMANSKZDGFVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C19H19BrN2O2 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

6-bromo-1-(oxan-2-yl)-5-phenylmethoxyindazole

InChI

InChI=1S/C19H19BrN2O2/c20-16-11-17-15(12-21-22(17)19-8-4-5-9-23-19)10-18(16)24-13-14-6-2-1-3-7-14/h1-3,6-7,10-12,19H,4-5,8-9,13H2

InChI Key

SKMANSKZDGFVAR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)OCC4=CC=CC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(benzyloxy)-6-bromo-1H-indazole (5 g, 16.5 mmol) in THF (30 mL) and DCM (30 mL) is added 3,4-dihydro-2H-pyran (3 mL, 32.8 mmol) and methanesulfonic acid (1 mL, 15.3 mmol). After the reaction mixture is stirred at RT for 2 hours, EtOAc (50 mL) and saturated aqueous NaHCO3 are added. The organic phase is separated, dried over MgSO4, and concentrated. The residue is purified by silica gel column chromatography eluting with PE:EtOAc (4:1) to give the desired product (2.7 g, 42.2% yield). MS (m/z): 387.0 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
42.2%

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